molecular formula C13H12N2O5 B457585 N-(2-methoxy-5-nitrophenyl)-5-methylfuran-2-carboxamide

N-(2-methoxy-5-nitrophenyl)-5-methylfuran-2-carboxamide

Cat. No.: B457585
M. Wt: 276.24g/mol
InChI Key: CVNFGKXKWRSMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-nitrophenyl)-5-methylfuran-2-carboxamide is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-5-methylfuran-2-carboxamide typically involves the reaction of 2-methoxy-5-nitroaniline with 5-methyl-2-furoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation: The furan ring can be oxidized under specific conditions to form different products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides, bases like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products

    Reduction: Formation of N-(2-amino-5-methoxyphenyl)-5-methyl-2-furamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized furan derivatives.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-5-methylfuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and methoxy group may also contribute to its activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-nitrophenyl)acetamide
  • N-(2-methoxy-5-nitrophenyl)-2-methylpropanamide
  • N-(2-methoxy-5-nitrophenyl)-3,5-dimethylbenzamide

Uniqueness

N-(2-methoxy-5-nitrophenyl)-5-methylfuran-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the methoxy and nitro groups with the furan ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H12N2O5

Molecular Weight

276.24g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-5-methylfuran-2-carboxamide

InChI

InChI=1S/C13H12N2O5/c1-8-3-5-12(20-8)13(16)14-10-7-9(15(17)18)4-6-11(10)19-2/h3-7H,1-2H3,(H,14,16)

InChI Key

CVNFGKXKWRSMKK-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.